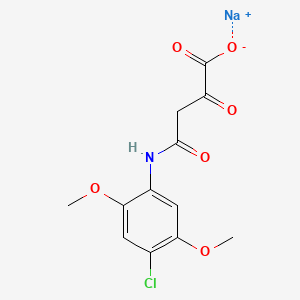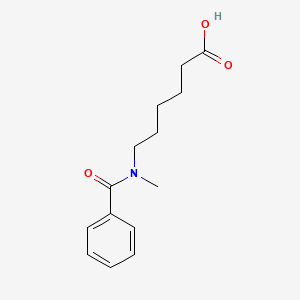
Octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester is a chemical compound with the molecular formula C27H52O6. It is a derivative of octadecenoic acid, which is a monounsaturated fatty acid. This compound is known for its unique structure, which includes multiple ether linkages, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester typically involves the esterification of octadecenoic acid with a polyether alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and etherification reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structure.
Industry: It is used in the formulation of lubricants, surfactants, and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism by which octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester exerts its effects is primarily through its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
- 9,12-Octadecadienoic acid, methyl ester
- Octadecenoic acid, methyl ester
- Cis-9, trans-12 methyl linoleate
Uniqueness
What sets octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester apart from similar compounds is its multiple ether linkages, which confer unique physicochemical properties. These properties make it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and emulsifiers.
Properties
CAS No. |
109766-29-2 |
|---|---|
Molecular Formula |
C27H52O6 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl (E)-octadec-2-enoate |
InChI |
InChI=1S/C27H52O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(28)33-26-25-32-24-23-31-22-21-30-20-19-29-2/h17-18H,3-16,19-26H2,1-2H3/b18-17+ |
InChI Key |
OKGRXLOXULWDAN-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)OCCOCCOCCOCCOC |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)OCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















